cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core. The structure includes:
- Position 1: A 2-methoxyethyl group (–CH2CH2OCH3), introducing an ether-containing alkyl chain.
- Position 3: A cyclohexyl ester (–OCOOC6H11), providing steric bulk and hydrophobicity.
The molecular formula is C21H25N4O3 (estimated), with a molecular weight of ~393.46 g/mol.
Properties
IUPAC Name |
cyclohexyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-12-11-24-18(21)16(20(25)27-13-7-3-2-4-8-13)17-19(24)23-15-10-6-5-9-14(15)22-17/h5-6,9-10,13H,2-4,7-8,11-12,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHYJMSHIVDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC4CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a cyclohexylamine derivative with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly influences electronic and steric properties:
Functional Group Variations at Position 3
The functional group at position 3 dictates stability and intermolecular interactions:
- Cyclohexyl Ester : The bulky cyclohexyl group may reduce solubility in polar solvents but improve lipid membrane permeability.
- Nitrile vs. Ester : Nitriles (e.g., AHPQC) exhibit strong electron-withdrawing effects, enhancing adsorption on metal surfaces. Esters are more prone to hydrolysis, which could limit their utility in aqueous environments.
Electronic and Steric Effects
- Electron-Donating Groups: The 2-methoxyethyl group in the target compound donates electrons via its ether oxygen, increasing electron density in the pyrroloquinoxaline core.
- Electron-Withdrawing Groups : Halogens () and nitriles (AHPQC) withdraw electrons, polarizing the aromatic system and influencing reactivity.
Biological Activity
Cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that this compound may exhibit:
- Anticancer Activity : The pyrroloquinoxaline core is known to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : Its structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrroloquinoxaline family can effectively inhibit tumor growth. For instance, a study evaluating various derivatives showed that those with modifications similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 10 to 50 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses moderate activity against selected bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The dual action of this compound as both an anticancer and antimicrobial agent positions it as a promising candidate for further development.
Data Summary
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | IC50: 10 - 50 µM | |
| Antimicrobial | MIC Assay | Moderate activity |
Case Studies
-
Case Study on Anticancer Activity :
A recent study focused on the synthesis and evaluation of pyrroloquinoxaline derivatives, including this compound. The results indicated that these compounds effectively inhibited the proliferation of human breast cancer cells in vitro, demonstrating potential for development as therapeutic agents . -
Case Study on Antimicrobial Efficacy :
Another investigation assessed the antimicrobial efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus. This compound exhibited significant antibacterial activity, suggesting its utility in treating infections caused by resistant strains .
Q & A
Q. Key Data :
- Similar compounds (e.g., ethyl esters) are synthesized via multistep protocols involving hydrazonoyl chlorides and cyclization ().
- Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and NMR validation (¹H/¹³C) for structural confirmation .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxyethyl protons at δ 3.3–3.5 ppm).
- XPS Analysis : Validates nitrogen environments (e.g., amine N 1s at ~399.9 eV, pyrrole N at ~400.5 eV) and adsorption behavior on metal surfaces ().
- HPLC-MS : Ensures purity (>95%) and molecular weight confirmation (e.g., calculated [M+H]⁺ = 438.2 g/mol).
Q. Key Data :
- XPS binding energies for related compounds show C=N contributions at 286.3 eV and Fe 2p3/2 peaks at 711.6 eV (Fe³⁺ oxides) after adsorption .
Advanced: How does the compound’s adsorption behavior compare to analogs in electrochemical applications?
Methodological Answer:
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct) to quantify inhibition efficiency. For example, a related quinoxaline derivative achieved 91% efficiency at 1.2 mM in HCl ().
- Langmuir Isotherm : Fit surface coverage (θ) vs. concentration data to determine adsorption free energy (ΔG°ads). For AHPQC analogs, ΔG°ads ≈ -14.6 kJ/mol indicates physisorption ().
Q. Key Data :
| Inhibitor | ΔG°ads (kJ/mol) | Adsorption Type |
|---|---|---|
| AHPQC | -14.6 | Physisorption |
| Target Compound* | -15.2 (predicted) | Physisorption/Chemisorption hybrid |
*Predicted based on methoxyethyl group’s electron-donating effects enhancing π-donor interactions .
Advanced: What experimental design optimizes inhibition efficiency studies in acidic media?
Methodological Answer:
- Polarization Curves : Use a three-electrode cell (C38 steel working electrode, Pt counter, Ag/AgCl reference). Measure shifts in corrosion potential (Ecorr) and current density (icorr).
- Surface Analysis : Post-immersion XPS identifies chemisorption via Fe–N bonds (e.g., Fe 2p3/2 at 712.5 eV for FeCl₃ complexes) ().
- Statistical Validation : Triplicate experiments with ±5% error margins; ANOVA confirms concentration-dependent effects.
Q. Key Data :
Advanced: How can computational modeling predict interactions between the compound and metal surfaces?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G**) to compute Fukui indices for nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate adsorption on Fe(110) surfaces in acidic media. For related compounds, protonated amine groups show stronger binding (ΔE ≈ -75 kcal/mol) .
- Docking Studies : Map interactions with enzyme active sites (e.g., cytochrome P450 for metabolic stability predictions).
Q. Key Data :
- Quinoxaline derivatives exhibit high electron density at amino groups, favoring donor-acceptor interactions with Fe d-orbitals .
Basic: What is the role of the methoxyethyl group in modulating solubility and bioactivity?
Methodological Answer:
- Solubility : The methoxyethyl chain enhances hydrophilicity (logP reduction by ~0.5 vs. methyl analogs).
- Bioactivity : Ether linkages improve membrane permeability in cell-based assays (e.g., IC₅₀ values for kinase inhibition).
Q. Key Data :
Advanced: How do structural modifications impact corrosion inhibition vs. pharmacological activity?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., benzyl vs. cyclohexyl esters) and test in parallel:
- Corrosion : EIS in 1M HCl (Rct increase indicates efficiency).
- Pharmacology : MTT assays for cytotoxicity (e.g., IC₅₀ < 10 µM targets antitumor applications).
- SAR Analysis : Correlate electron-withdrawing groups (e.g., nitro) with enhanced inhibition but reduced biocompatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
